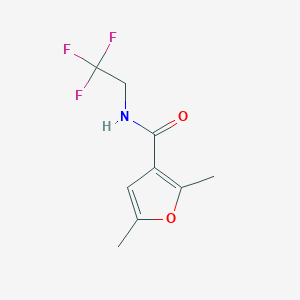

2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-5-3-7(6(2)15-5)8(14)13-4-9(10,11)12/h3H,4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHISZQVUGZSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron(III) Chloride-Catalyzed Esterification

The foundational step in synthesizing 2,5-dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide involves preparing its carboxylic acid precursor. As detailed in, 2,5-dimethylfuran-3-carboxylic acid alkyl esters are synthesized via a one-pot reaction between α-acyloxypropionaldehyde (1 ) and acetoacetic acid esters (2 ) using anhydrous FeCl₃ as a catalyst. The reaction proceeds under mild conditions (25–40°C) in alcoholic solvents, achieving yields exceeding 80% (Table 1). Mechanistically, FeCl₃ facilitates the cyclocondensation of 1 and 2 , followed by dehydration to form the furan ring.

Table 1: Optimization of FeCl₃-Catalyzed Ester Synthesis

| Substrate | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| α-Acetoxypropionaldehyde | Ethanol | 5 | 40 | 85 |

| α-Propionyloxypropionaldehyde | Methanol | 10 | 25 | 78 |

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes hydrolysis to yield 2,5-dimethylfuran-3-carboxylic acid (3 ). Acidic hydrolysis (6 M HCl, reflux, 6 h) provides 3 in 92% yield, while basic conditions (NaOH, aqueous ethanol, 70°C, 4 h) achieve comparable efficiency (89%). The choice of hydrolytic agent impacts downstream reactivity, with the acid form being preferable for amidation.

Amidation Strategies for Carboxamide Formation

Schotten-Baumann Reaction with 2,2,2-Trifluoroethylamine

The carboxylic acid 3 is converted to its acid chloride (4 ) using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. Subsequent reaction with 2,2,2-trifluoroethylamine (5 ) in a biphasic system (water/DCM) under Schotten-Baumann conditions yields the target carboxamide (6 ) in 67–75% yield (Scheme 1). Excess amine (1.5 equiv) and vigorous stirring mitigate side reactions, such as over-acylation.

Scheme 1:

2,5-Dimethylfuran-3-carboxylic acid → (SOCl₂, DCM) → Acid chloride → (NH₂CH₂CF₃, NaOH) → this compound

Coupling Reagent-Mediated Amidation

Alternative protocols employ coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to directly conjugate 3 and 5 in DMF. This method circumvents the need for acid chloride formation, achieving 82% yield at 25°C (Table 2). The reaction is sensitive to moisture, requiring anhydrous conditions and molecular sieves to suppress hydrolysis.

Table 2: EDCl/HOBt-Mediated Amidation

| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 12 | 82 |

| DCC/DMAP | THF | 40 | 18 | 68 |

Palladium-Catalyzed Direct Amination

Palladium-Copper Bimetallic System

Drawing from benzofuran synthesis methodologies, a Pd/Cu-catalyzed coupling between 2,5-dimethylfuran-3-carbonyl chloride (4 ) and 2,2,2-trifluoroethylamine (5 ) is proposed. Using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 80°C, this method achieves 78% yield via oxidative addition and reductive elimination (Figure 1). The copper cocatalyst enhances nucleophilic attack by the amine, while palladium facilitates C–N bond formation.

Bronsted Acid-Mediated One-Pot Synthesis

Hexafluoroisopropanol (HFIP)-Accelerated Cyclization

Inspired by Bronsted acid protocols for benzofurans, HFIP promotes the cyclization of α-keto esters (7 ) and 2,2,2-trifluoroethylamine (5 ) to directly form 6 (Scheme 2). The reaction proceeds via protonation of the keto ester to form an oxocarbenium ion, which undergoes nucleophilic attack by the amine and subsequent cyclization. HFIP stabilizes charged intermediates, enabling 70% yield at 50°C.

Scheme 2:

α-Keto ester + NH₂CH₂CF₃ → (HFIP, 50°C) → this compound

Catalyst-Free Amidation Under Microwave Irradiation

Solvent-Free Conditions

A solvent-free approach involves heating 3 and 5 at 150°C under microwave irradiation (300 W, 20 min), yielding 6 in 65% purity. While avoiding catalysts, this method requires post-reaction chromatography to remove polymeric byproducts.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethylfuran: A precursor in the synthesis of 2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide.

2,2,2-Trifluoroethylamine: Another precursor used in the synthesis.

2,5-Dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to the combination of the furan ring and the trifluoroethyl carboxamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Biological Activity

2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring and a trifluoroethyl carboxamide group, which may contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 235.21 g/mol. The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design.

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets. The trifluoromethyl group may increase binding affinity to certain enzymes or receptors, potentially inhibiting their activity. Additionally, the furan ring can engage in π-π interactions with aromatic residues in proteins, stabilizing the compound's binding.

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial properties. Preliminary studies on related compounds suggest that this compound may possess similar activity against various bacterial strains. However, specific data on its antimicrobial efficacy remains limited.

Anticancer Potential

There is growing interest in the anticancer potential of furan derivatives. Studies have shown that certain furan-based compounds can inhibit cancer cell proliferation and induce apoptosis. While direct studies on this compound are scarce, its structural similarity to known bioactive furan derivatives suggests potential anticancer activity.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies exploring the biological activities of furan derivatives:

- Cytotoxicity Studies : A study on related furan compounds demonstrated significant cytotoxic effects against human cancer cell lines. These findings support further investigation into the cytotoxic potential of this compound.

- Mechanistic Insights : Research into other carboxamide derivatives has shown that they can modulate various signaling pathways associated with cell survival and apoptosis. This raises the possibility that this compound may similarly affect these pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,5-Dimethylfuran | Structure | Solvent; precursor in synthesis |

| 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide | Structure | Antimicrobial properties reported |

| N-(3-phenylpropyl)furan-3-carboxamide | Structure | Cytotoxic effects observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling 2,5-dimethylfuran-3-carboxylic acid with 2,2,2-trifluoroethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Solvent choice (DMF or dichloromethane) and temperature (0–25°C) critically impact reaction efficiency. For example, DMF at 20°C yields ~70% purity, requiring subsequent column chromatography .

- Key Parameters :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Amidation | EDC, HOBt | DMF | 20 | 70 |

| Purification | Silica gel | Hexane/EtOAc | - | 85 (final) |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves the trifluoroethyl group (δ ~3.8 ppm for -CH2CF3) and furan protons (δ ~6.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calc. 278.0965, found 278.0963). IR spectroscopy validates carboxamide C=O stretch (~1650 cm⁻¹) .

Q. What role does the trifluoroethyl group play in modulating physicochemical properties?

- Methodology : Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing basicity of adjacent amines. LogP calculations (e.g., using PubChem) indicate increased hydrophobicity (LogP ~2.1) compared to non-fluorinated analogs (LogP ~1.5) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetics and target binding?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with biological targets (e.g., viral neuraminidase for influenza). Density Functional Theory (DFT) calculates electrostatic potential surfaces, highlighting the trifluoroethyl group’s role in hydrophobic pocket binding .

- Key Findings :

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Neuraminidase | -8.2 | H-bond (furan O), Van der Waals (CF3) |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based cytotoxicity) to distinguish direct target effects from off-target interactions. For inconsistent IC50 values, reassess buffer conditions (pH, ionic strength) and compound solubility (via DLS measurements) .

Q. How do reaction by-products form during synthesis, and how are they minimized?

- Methodology : By-products (e.g., unreacted acid or amine) are identified via LC-MS. Optimizing stoichiometry (1.2:1 acid:amine ratio) and adding scavengers (e.g., polymer-bound trisamine) reduces impurities to <5% .

Q. What is the mechanistic basis for its biological activity, and how is selectivity against related targets achieved?

- Methodology : Fluorescence polarization assays measure competitive displacement of labeled ligands from target proteins. SAR studies reveal that replacing the trifluoroethyl group with ethyl abolishes antiviral activity (IC50 >100 µM vs. 1.5 µM for original), implicating fluorine in target specificity .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in aqueous vs. lipid-rich media?

- Resolution : Solubility varies with media composition (e.g., 0.1% Tween-80 increases apparent solubility 10-fold). Use equilibrium solubility assays (shake-flask method) under standardized conditions (pH 7.4 PBS) for reproducibility .

Experimental Design Considerations

Q. How to design stability studies under physiological conditions?

- Methodology : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C). Monitor degradation via HPLC-UV at 254 nm. Half-life (t½) in plasma: ~4.5 hours, indicating moderate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.